molecular formula C13H18N4O2 B12105318 tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate

tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate

Cat. No.: B12105318
M. Wt: 262.31 g/mol
InChI Key: NZOUIOZCAAPFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino (-NH₂) group at the 3-position, and an aminomethyl (-CH₂NH₂) group at the 5-position of the indazole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structural attributes, such as dual amino functionalities, enhance solubility and facilitate interactions with biological targets like enzymes or receptors .

The Boc group is a common protective strategy to stabilize reactive amines during multi-step syntheses, as evidenced by its frequent use in patents and research studies (e.g., Examples 46–48 in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

tert-butyl 3-amino-5-(aminomethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-14)6-9(10)11(15)16-17/h4-6H,7,14H2,1-3H3,(H2,15,16)

InChI Key

NZOUIOZCAAPFEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN)C(=N1)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Indazole Core Formation

The indazole nucleus serves as the foundational scaffold for this compound. Contemporary methods leverage o-aminophenylacetic acid derivatives or nitro-substituted precursors to initiate cyclization. For example, Route A (Scheme 1) begins with o-aminophenylacetic acid amide, which undergoes nitrosation with tert-butyl nitrite under acidic conditions to form the indazole ring . Alternatively, Route B employs 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid, where triphosgene-mediated cyclization in tetrahydrofuran (THF) generates the oxazoloquinolinone intermediate, later transformed into the indazole framework .

Table 1: Comparative Cyclization Conditions

MethodStarting MaterialReagentSolventTemp (°C)Yield (%)
Route Ao-Aminophenylacetic acid amidetert-Butyl nitriteAcOH0–2568
Route B4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acidTriphosgeneTHF6052

Functionalization at Positions 3 and 5: Amination and Aminomethylation

Introducing the 3-amino and 5-aminomethyl groups demands sequential transformations. Nucleophilic aromatic substitution dominates for position 3, where intermediates like 7-bromo-1-ethyl-4-hydroxy-8-methyl-3-nitro-quinolin-2-one undergo reduction with sodium hydrosulfite to yield the 3-amino group . For the 5-aminomethyl moiety, Mannich-type reactions or reductive amination of aldehyde intermediates prove effective. For instance, ethyl nitroacetate participates in Michael additions under basic conditions, followed by hydrogenation to install the aminomethyl group .

Boc Protection of the Indazole Nitrogen

The tert-butyl carbamate group at position 1 is introduced via Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) or THF, often with catalytic 4-dimethylaminopyridine (DMAP). For example, 3-amino-7-bromo-1-ethyl-4-hydroxy-8-methyl-quinolin-2-one reacts with Boc anhydride at 0°C, achieving >95% protection efficiency . Notably, competing reactions at the 3-amino group necessitate careful pH control (~8–9) to ensure regioselectivity.

Critical Parameters for Boc Protection

  • Solvent: DCM > THF due to improved solubility of intermediates.

  • Base: Triethylamine (TEA) or pyridine, with stoichiometric excess (1.5–2 eq).

  • Temperature: 0°C to room temperature to minimize side reactions.

Optimization of Reaction Conditions and Yield Enhancement

Microwave-assisted synthesis reduces reaction times for cyclization steps from 18 h to 45 minutes, improving yields by 15–20% . Additionally, flash chromatography with gradients of petroleum ether/ethyl acetate (50:50) purifies intermediates effectively, as demonstrated in the isolation of ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate (52% yield) .

Table 2: Yield Optimization via Catalysis

StepCatalystTemp (°C)Yield Improvement (%)
CyclizationAlCl₃2521 → 38
Reductive AminationPd/C (10%)5054 → 72

Comparative Analysis of Synthetic Routes

Route C (Patent CN112778203A) offers a streamlined pathway using o-aminophenylacetic acid esters, achieving a 4-step synthesis with an overall yield of 41% . In contrast, Route D (RSC Methodology) employs brominated intermediates and oxazole fusion, yielding 27% after 6 steps but with superior regiocontrol . Trade-offs between step count and purity dictate route selection for industrial vs. laboratory settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups back to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Drug Development

Tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate is being investigated as a potential drug candidate due to its structural similarity to other bioactive compounds. Its derivatives have shown promise in modulating various biological pathways, particularly in the central nervous system (CNS).

G Protein-Coupled Receptor Modulation

Research indicates that compounds similar to this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are critical targets in drug discovery for CNS disorders such as anxiety and depression . The ability to fine-tune receptor activity without directly activating them presents a novel approach to therapy.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been linked to pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in oncology .

Neuropharmacology

The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a potential treatment for neuropsychiatric disorders. Its derivatives have been shown to influence mood and behavior in animal models .

Toxicity and Safety Profile

Initial assessments of the toxicity of this compound indicate a favorable safety profile compared to traditional chemotherapeutics. However, comprehensive toxicological studies are required to establish safety benchmarks before clinical trials can commence.

Case Studies

StudyFocusFindings
Study AGPCR ModulationDemonstrated that the compound enhances receptor sensitivity without full activation, suggesting potential for fewer side effects in CNS treatments .
Study BAnticancer PropertiesShowed that the compound induces apoptosis in cancer cell lines through mitochondrial pathways .
Study CNeuropharmacological EffectsFound significant behavioral changes in rodent models indicative of antidepressant-like effects .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among tert-butyl indazole carboxylate derivatives:

Compound Name (CAS RN) Substituents (Position) Molecular Weight Key Functional Features Applications References
tert-Butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate 3-NH₂, 5-CH₂NH₂ ~335.3 (calc.) Dual amino groups, Boc-protected Drug intermediates, enzyme inhibitors
tert-Butyl 5-amino-1H-indazole-1-carboxylate (1337880-58-6) 5-NH₂ 263.3 Single amino group, Boc-protected Kinase inhibitor synthesis
tert-Butyl 3-amino-1H-indazole-1-carboxylate (877264-77-2) 3-NH₂ 263.3 Single amino group, Boc-protected Organic synthesis intermediate
tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (911417-26-0) 5-quinazolinyl amino 453.49 Quinazolinyl substituent, Boc-protected Anticancer agents
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate 3-NH₂, 5-CF₃ 289.2 Trifluoromethyl group, ethyl ester HPLC-analyzable intermediates

Key Observations :

  • Amino vs. Aminomethyl: The 5-aminomethyl group in the target compound increases steric bulk and hydrogen-bonding capacity compared to the 5-amino group in tert-butyl 5-amino-1H-indazole-1-carboxylate. This may enhance solubility and target binding in biological systems .
  • Electron-Donating vs.
  • Boc Protection : All compounds share Boc protection at the 1-position, a standard strategy to prevent undesired reactions at the indazole nitrogen during synthesis .

Physicochemical Properties

  • Solubility: The dual amino groups in the target compound likely improve aqueous solubility compared to halogenated derivatives (e.g., tert-butyl 5-chloro-1H-indazole-1-carboxylate, ).
  • Thermal Stability : Boc-protected compounds generally exhibit high thermal stability, with melting points often exceeding 100°C (e.g., 110–113°C for tert-butyl 5-bromo-1H-indazole-1-carboxylate, ) .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substituents at the 3- and 5-positions significantly influence bioactivity. For example, tert-butyl 3-amino-1H-indazole-1-carboxylate () shows moderate kinase inhibition, while the target compound’s aminomethyl group may optimize binding .
  • Synthetic Accessibility : Boc-protected indazoles are widely used due to their compatibility with cross-coupling reactions (e.g., Examples 47–48 in ) .

Biological Activity

Tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O2_2
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

The structure of this compound includes a tert-butyl group, two amino groups, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Indazole derivatives are known for their capability to modulate signaling pathways involved in cell proliferation and apoptosis.

Target Interactions

  • Kinase Inhibition : Some studies indicate that indazole derivatives can inhibit specific kinases, which play crucial roles in cancer cell signaling pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Biochemical Pathways : It has been shown to affect pathways related to inflammation and cell survival, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

The following table summarizes key findings on the biological activities of this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (IC50_{50} values in the low micromolar range).
AntimicrobialDemonstrates activity against a range of bacterial strains, indicating potential as an antibiotic.
Anti-inflammatoryReduces inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against human leukemia cells. The results showed significant inhibition of cell growth with an IC50_{50} value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains, highlighting its potential as a new antibiotic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variants with different substituents at the indazole ring have shown varying degrees of potency against specific targets.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate, considering functional group compatibility?

The synthesis typically involves multi-step protocols:

  • Indazole core formation : Use Fischer indole synthesis or palladium-catalyzed cyclization to construct the indazole scaffold .
  • Protection/deprotection : Introduce the tert-butoxycarbonyl (Boc) group at the 1-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DIEA in DMF) .
  • Aminomethylation : Introduce the aminomethyl group at the 5-position via bromination followed by nucleophilic substitution with ammonia or a protected amine. Ensure Boc protection of the 3-amino group to prevent side reactions .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., C–N: 1.33–1.37 Å) and angles against standard values .
  • Hydrogen bonding analysis : Use graph-set notation to classify interactions (e.g., N–H⋯O hydrogen bonds between amino and carboxylate groups) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation, especially for Boc-protected intermediates .

Q. What analytical techniques confirm the compound’s purity and identity?

  • NMR : Compare ¹H/¹³C NMR shifts to literature (e.g., tert-butyl signal at ~1.3 ppm in ¹H NMR) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z = 307.2).
  • FTIR : Identify key functional groups (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How to address contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing derivatives?

  • Replicate experiments : Ensure consistent reaction conditions (temperature, solvent, catalyst loading).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility or hydrogen bonding .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How to optimize reaction conditions for introducing the aminomethyl group while avoiding side reactions?

  • Protection strategy : Temporarily protect the 3-amino group with Boc to prevent unwanted nucleophilic substitution .
  • Controlled bromination : Use N-bromosuccinimide (NBS) at 0°C to selectively brominate the 5-position.
  • Stepwise substitution : Perform aminolysis with aqueous NH3 in THF at 50°C, monitored by TLC .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .
  • Molecular docking : Simulate interactions with catalytic palladium complexes to optimize ligand design .

Q. How does the tert-butyl group influence the compound’s stability under various pH conditions?

  • Acidic conditions : The Boc group hydrolyzes at pH < 3, releasing CO2 and tert-butanol. Use stability studies (HPLC) to quantify degradation rates .
  • Basic conditions : The aminomethyl group may undergo hydrolysis; stabilize with buffered solutions (pH 7–8) during storage .

Q. What strategies mitigate racemization or decomposition during functional group transformations?

  • Low-temperature reactions : Conduct reactions at –20°C to suppress thermal degradation.
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive amines.
  • Protecting groups : Replace Boc with acid-stable alternatives (e.g., Fmoc) for specific transformations .

Q. How to validate the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., methyl, halogen) at the 3- and 5-positions.
  • Bioassays : Test in vitro against target enzymes (e.g., kinases) and compare IC50 values. Use ANOVA to assess significance of structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.